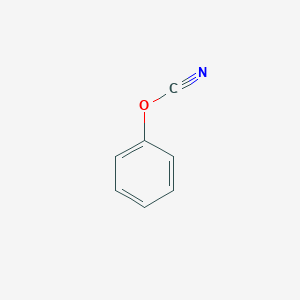

Phenyl cyanate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

phenyl cyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO/c8-6-9-7-4-2-1-3-5-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWHFDTWZHFRTAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10149954 | |

| Record name | Phenyl cyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10149954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1122-85-6 | |

| Record name | Phenyl cyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1122-85-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenyl cyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001122856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenyl cyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10149954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenyl cyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.059 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYL CYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9DU54RB472 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Phenyl Cyanate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the properties, synthesis, reactivity, and analysis of phenyl cyanate (B1221674) (C₆H₅OCN). The information is intended to be a valuable resource for professionals in research, chemical synthesis, and drug development.

Core Properties of Phenyl Cyanate

This compound is a colorless liquid with a pungent odor.[1] It is a versatile reagent in organic synthesis, primarily known for its ability to undergo cyclotrimerization to form stable triazine rings and for its reactivity towards nucleophiles.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₇H₅NO | [2] |

| Molecular Weight | 119.12 g/mol | [2] |

| Boiling Point | 77-79 °C at 13 mmHg | [1] |

| Density (d₄²⁰) | 1.096 g/cm³ | [1] |

| Refractive Index (n_D²⁰) | 1.5094–1.5100 | [1] |

| Appearance | Colorless liquid | [1] |

| Odor | Pungent | [1] |

Spectroscopic Properties

The spectroscopic data for this compound are crucial for its identification and characterization. A summary of available data is provided in Table 2.

| Spectroscopic Technique | Characteristic Peaks/Values | Reference |

| Infrared (IR) Spectroscopy (CCl₄) | ν (C≡N): 2282 (s), 2261 (m), 2235 (m) cm⁻¹ | [1] |

| Ultraviolet (UV) Spectroscopy (cyclohexane) | λ_max (log ε): 216 (3.21), 258 (2.58), 262 (2.75), 268 (2.67) nm | [1] |

| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z 119 | [2] |

| ¹H NMR Spectroscopy | Estimated aromatic protons: δ 7.0-7.5 ppm | N/A |

| ¹³C NMR Spectroscopy | Estimated aromatic carbons: δ 120-155 ppm; Cyanate carbon (C≡N): δ 110-120 ppm | [3] |

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the reaction of phenol (B47542) with cyanogen (B1215507) bromide in the presence of a base, such as triethylamine (B128534).[1][4]

Reaction Scheme

Caption: Synthesis of this compound.

Experimental Protocol

The following protocol is adapted from a literature procedure.[4]

Materials:

-

Phenol

-

Cyanogen bromide

-

Triethylamine

-

Tetrachloromethane (or other suitable water-immiscible solvent)[1]

-

Sodium cyanide

-

Bromine

-

Water

-

Polyphosphoric anhydride (B1165640) (P₂O₅) or anhydrous calcium chloride[1]

-

Polyphosphate ester (stabilizer)[1]

Procedure:

-

Preparation of Cyanogen Bromide: A solution of sodium cyanide in water is cooled in an ice-salt bath. Bromine is added dropwise while maintaining the temperature between -5 to 5 °C.[4]

-

Cyanation of Phenol: To the freshly prepared cyanogen bromide solution, a solution of phenol in tetrachloromethane is added in one portion.[4]

-

Addition of Base: The mixture is stirred vigorously while triethylamine is added dropwise, ensuring the temperature does not exceed 10 °C.[4]

-

Work-up: After the addition is complete, the reaction mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with tetrachloromethane. The combined organic phases are washed with water.[4]

-

Drying and Purification: The organic phase is dried over a suitable drying agent like polyphosphoric anhydride.[1] The solvent is removed under reduced pressure. The crude this compound is then purified by vacuum distillation. A few drops of polyphosphate ester can be added as a stabilizer before distillation.[1]

Reactivity of this compound

This compound exhibits two main modes of reactivity: cyclotrimerization and nucleophilic addition to the cyano group.

Cyclotrimerization

This compound undergoes thermal or catalyzed cyclotrimerization to form the highly stable 2,4,6-triphenoxy-1,3,5-triazine.[5] This reaction is of significant interest for the formation of thermosetting polymers with excellent thermal stability.

References

Phenyl cyanate structure and molecular formula C7H5NO.

An In-depth Technical Guide to Phenyl Cyanate (B1221674)

Introduction

Phenyl cyanate (PhOCN) is an organic compound featuring a phenyl group bonded to a cyanate functional group (-OCN). It is a valuable reagent in organic synthesis, serving as a precursor for various heterocyclic compounds and as a monomer in the formation of polycyanurate resins. This document provides a comprehensive overview of its structure, properties, synthesis, and reactivity, tailored for researchers and professionals in chemistry and drug development.

Molecular Structure and Formula

This compound is structurally isomeric with phenyl isocyanate (PhNCO), differing in the connectivity of the phenyl, oxygen, and nitrogen atoms. In this compound, the phenyl group is attached to the oxygen atom of the cyanate moiety.

Molecular Formula: C₇H₅NO[1][2][3]

Structure:

The molecule consists of a planar phenyl ring attached to the oxygen atom of the linear cyanate group.

Physicochemical and Spectroscopic Properties

The physical and spectroscopic data for this compound are summarized below.

Physicochemical Data

| Property | Value | Reference |

| Molecular Weight | 119.12 g/mol | [1][2] |

| Appearance | Colorless liquid with a pungent odor | [4] |

| Boiling Point | 77–79 °C at 13 mmHg | [3][4] |

| Density (d₄²⁰) | 1.096 g/mL | [4] |

| Refractive Index (n_D²⁰) | 1.5094–1.5100 | [4] |

| CAS Number | 1122-85-6 | [1][2] |

Spectroscopic Data

| Spectroscopy | Wavelength/Wavenumber | Details | Reference |

| Infrared (IR) | 2282 cm⁻¹ (Strong), 2261 cm⁻¹ (Medium), 2235 cm⁻¹ (Medium) | ν(C≡N) stretch in CCl₄ | [4] |

| Ultraviolet (UV) | 216, 256, 262, 268 nm | λ_max in cyclohexane | [4] |

Synthesis of this compound

This compound is typically synthesized by the reaction of phenol (B47542) with a cyanogen (B1215507) halide, such as cyanogen bromide, in the presence of a base like triethylamine (B128534).[4][5] This method is widely applicable to various substituted phenols.

Experimental Protocol: Synthesis from Phenol and Cyanogen Bromide

This procedure is adapted from a well-established method published in Organic Syntheses.[4][6]

Materials:

-

Bromine (160 g, 1.0 mol)

-

Sodium cyanide (49.0 g, 1.0 mol)

-

Phenol (89.5 g, 0.95 mol)

-

Triethylamine (96.0 g, 0.95 mol)

-

Carbon tetrachloride (or other immiscible solvent)[4]

-

Water

-

Polyphosphoric anhydride (B1165640) (P₂O₅) or other suitable drying agent[4]

-

Polyphosphate ester (stabilizer)[4]

Procedure:

-

Preparation of Cyanogen Bromide Solution: A 1-L three-necked flask is equipped with a mechanical stirrer, thermometer, and a dropping funnel. The flask is charged with bromine (1.0 mol) and 150 mL of water. The mixture is cooled to -5 °C in an ice-salt bath. A solution of sodium cyanide (1.0 mol) in 150 mL of water is added dropwise over 40-50 minutes, maintaining the temperature between -5 and 5 °C. The mixture is stirred for an additional 5-10 minutes.[4]

-

Reaction with Phenol: A solution of phenol (0.95 mol) in 300 mL of carbon tetrachloride is added in one portion to the freshly prepared cyanogen bromide solution.[4]

-

Base Addition: The resulting mixture is stirred vigorously while triethylamine (0.95 mol) is added dropwise over 30-40 minutes. The reaction temperature is maintained below 10 °C.[4]

-

Workup: After stirring for an additional 15 minutes, the mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with 50-mL portions of carbon tetrachloride.[4]

-

Drying and Solvent Removal: The combined organic phases are washed three times with 50-mL portions of water and then dried over polyphosphoric anhydride. The drying agent is filtered off, and the solvent is removed by rotary evaporation at 20 °C.[4]

-

Distillation: A few drops of polyphosphate ester are added to the crude product as a stabilizer. The product is then purified by vacuum distillation through a Vigreux column to yield this compound as a colorless liquid (yield: 75-85%).[4]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Reactivity and Applications

This compound is a versatile intermediate in organic synthesis, primarily utilized for its reactivity at the cyanate group.

Trimerization to Triazines

A key reaction of aryl cyanates is their cyclotrimerization to form stable 1,3,5-triazine (B166579) rings, also known as cyanurate esters. This reaction can be initiated thermally or by using catalysts such as Lewis acids or bases. The resulting polycyanurate networks are known for their high thermal stability and excellent dielectric properties.[4]

Trimerization Pathwaydot

References

An In-depth Technical Guide to Phenyl Cyanate (CAS 103-71-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of phenyl cyanate (B1221674) (CAS 1122-85-6), a versatile reagent in organic synthesis. This document details its chemical and physical properties, synthesis protocols, reactivity, and spectral data, presented in a format tailored for scientific and research applications.

Chemical and Physical Properties

Phenyl cyanate, also known as cyanic acid phenyl ester or cyanatobenzene, is a colorless liquid with a pungent odor.[1] It is a valuable intermediate in the synthesis of various organic compounds.[1][2] While some commercial suppliers suggest its potential use in proteomics research and for the treatment of inflammatory diseases or leukemia, published scientific literature to substantiate these specific biological applications is currently limited.[3][4]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1122-85-6 | [3][4] |

| Molecular Formula | C₇H₅NO | [3][4] |

| Molecular Weight | 119.12 g/mol | [3] |

| IUPAC Name | This compound | [5] |

| Synonyms | Cyanic acid phenyl ester, Cyanatobenzene, PhOCN | [5][6] |

| Appearance | Colorless liquid with a pungent odor | [1] |

| Boiling Point | 77-79 °C at 13 mmHg | [1] |

| Density | 1.096 g/cm³ at 20 °C | [1] |

| Refractive Index (n_D_²⁰) | 1.5094–1.5100 | [1] |

| SMILES | N#COc1ccccc1 | [5] |

| InChI Key | CWHFDTWZHFRTAB-UHFFFAOYSA-N | [5][6] |

Synthesis of this compound

The most established and well-documented method for synthesizing this compound is the reaction of phenol (B47542) with cyanogen (B1215507) bromide in the presence of a base, such as triethylamine (B128534). This procedure is a variation of the von Braun reaction.[2][7]

Diagram 1: Synthesis Workflow of this compound

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from Phenol and Cyanogen Bromide[1][2]

This protocol is adapted from Organic Syntheses.

Materials:

-

Bromine (160 g, 1.0 mol)

-

Sodium cyanide (49.0 g, 1.0 mol)

-

Phenol (89.5 g, 0.95 mol)

-

Triethylamine (96.0 g, 0.95 mol)

-

Carbon tetrachloride (300 mL)

-

Water

-

Polyphosphoric anhydride (B1165640) (P₂O₅) or other suitable drying agent

-

Polyphosphate ester (stabilizer)

Procedure:

-

Preparation of Cyanogen Bromide Solution: In a 1-L three-necked flask equipped with a mechanical stirrer and thermometer, a mixture of bromine (1.0 mol) and 150 mL of water is cooled to -5 °C in an ice-salt bath. A solution of sodium cyanide (1.0 mol) in 150 mL of water is added dropwise over 40-50 minutes, maintaining the temperature between -5 and 5 °C. The resulting yellowish solution is stirred for an additional 5-10 minutes.

-

Reaction with Phenol: A solution of phenol (0.95 mol) in 300 mL of carbon tetrachloride is added in one portion to the cyanogen bromide solution.

-

Addition of Base: The mixture is stirred vigorously while triethylamine (0.95 mol) is added dropwise over 30-40 minutes, ensuring the temperature does not exceed 10 °C.

-

Workup and Extraction: After stirring for an additional 15 minutes, the mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with 50-mL portions of carbon tetrachloride.

-

Drying and Purification: The combined organic phases are washed three times with 50-mL portions of water and then dried over polyphosphoric anhydride. After filtering off the drying agent, the solvent is removed using a rotary evaporator. A few drops of polyphosphate ester are added as a stabilizer.

-

Distillation: The crude product is purified by vacuum distillation (boiling point 77–79 °C at 13 mmHg) to yield this compound as a colorless liquid (typical yield: 75–85%).

Reactivity and Applications

This compound is a versatile synthetic intermediate, primarily utilized for its reactivity in cycloaddition reactions and as a cyanating agent.

Cycloaddition Reactions

The cyanate group in this compound can participate in dipolar cycloadditions. For instance, it reacts with nitrones in a [3+2] cycloaddition to form substituted isoxazolidine (B1194047) heterocycles, which are valuable scaffolds in medicinal chemistry.[8][9] It can also undergo [2+2] cycloadditions with various partners.[10]

Diagram 2: General [3+2] Cycloaddition with a Nitrone

Caption: this compound acting as a dipolarophile in a [3+2] cycloaddition.

Cyanation Agent

This compound can be used as an electrophilic cyanating agent in the synthesis of other organic molecules, such as α,β-unsaturated nitriles and other complex heterocyclic systems.[11][12] For example, it can react with the lithium acetylide of a protected alcohol to introduce a cyano group.[11]

Spectral Data

The structural characterization of this compound is supported by various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Data | Source(s) |

| Infrared (IR) | ν(C≡N): 2282, 2261, 2235 cm⁻¹ (in CCl₄) | [2] |

| Ultraviolet (UV) | λ_max_: 216, 256, 262, 268 nm (in cyclohexane) | [2] |

| ¹³C NMR | Full spectrum available from spectral databases. | [5][13] |

| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z 119. Major fragments: m/z 91, 77, 65, 51. | [5][14] |

Diagram 3: Mass Spectrometry Fragmentation Logic

Caption: A simplified representation of the main fragmentation pathway for this compound.

Safety and Handling

This compound is classified as a hazardous substance. It is suspected of causing cancer and may cause allergic skin reactions or asthma-like symptoms if inhaled.[10]

-

Hazard Statements: H317, H334, H351

-

Precautionary Statements: P261 (Avoid breathing vapors), P280 (Wear protective gloves/clothing/eye protection), P342+P311 (If experiencing respiratory symptoms: Call a POISON CENTER or doctor).

All handling of this chemical should be performed in a well-ventilated fume hood by trained personnel using appropriate personal protective equipment (PPE), including gloves and safety goggles. It should be stored in a cool, dry place, typically under an inert atmosphere and refrigerated.

Conclusion

This compound (CAS 1122-85-6) is a well-characterized compound with established synthetic protocols and significant utility as a reagent in organic chemistry, particularly for cycloaddition reactions and as a cyanating agent. While its potential biological activities are noted by some suppliers, these applications require further validation through peer-reviewed research. This guide provides the core technical information necessary for its safe handling, synthesis, and application in a research and development setting.

References

- 1. prepchem.com [prepchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. This compound | 1122-85-6 | FP10041 | Biosynth [biosynth.com]

- 4. scbt.com [scbt.com]

- 5. This compound | C7H5NO | CID 70740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | SIELC Technologies [sielc.com]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. The [3 + 2] Nitrone–Olefin Cycloaddition Reaction | Semantic Scholar [semanticscholar.org]

- 9. Nitrone-olefin (3+2) cycloaddition - Wikipedia [en.wikipedia.org]

- 10. Cycloaddition and C–S Bond Cleavage Processes in Reactions of Heterometallic Phosphinidene-Bridged MoRe and MoMn Complexes with Alkynes and Phenyl Isothiocyanate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel Tricyclic Compounds Having Acetylene Groups at C-8a and Cyano Enones in Rings A and C: Highly Potent Anti-inflammatory and Cytoprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. spectrabase.com [spectrabase.com]

- 14. Cyanic acid, phenyl ester [webbook.nist.gov]

An In-depth Technical Guide to the Synthesis of Phenyl Cyanate from Phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of phenyl cyanate (B1221674) from phenol (B47542), a critical process for the production of various fine chemicals and pharmaceutical intermediates. This document details the underlying reaction mechanism, provides a thorough experimental protocol, and presents key quantitative data in a clear, comparative format. Visual diagrams of the reaction pathway and experimental workflow are included to facilitate understanding.

Introduction

Phenyl cyanate is a valuable reagent in organic synthesis, primarily utilized in the formation of cyanate ester resins and as a precursor for various heterocyclic compounds. The most common and efficient method for its preparation involves the reaction of phenol with a cyanogen (B1215507) halide, typically cyanogen bromide, in the presence of a base. This method, a variation of the von Braun reaction, provides good yields and is scalable for laboratory and potential industrial applications.

Reaction Mechanism

The synthesis of this compound from phenol proceeds via a nucleophilic substitution reaction. The reaction is facilitated by a base, such as triethylamine (B128534), which deprotonates the phenol to form the more nucleophilic phenoxide ion. This phenoxide ion then attacks the electrophilic carbon atom of cyanogen bromide, displacing the bromide ion and forming the this compound product.

Caption: Reaction mechanism for the synthesis of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis and properties of this compound.

Table 1: Reactant and Product Stoichiometry

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Moles (mol) | Amount |

| Phenol | C₆H₅OH | 94.11 | 0.95 | 89.5 g |

| Cyanogen Bromide | BrCN | 105.92 | 1.0 | In situ from NaCN and Br₂ |

| Sodium Cyanide | NaCN | 49.01 | 1.0 | 49.0 g |

| Bromine | Br₂ | 159.81 | 1.0 | 160 g (50.9 mL) |

| Triethylamine | (C₂H₅)₃N | 101.19 | 0.95 | 96.0 g (131 mL) |

| This compound | C₆H₅OCN | 119.12 | - | 85-96 g (Yield: 75-85%)[1] |

Table 2: Physical and Spectroscopic Properties of this compound

| Property | Value |

| Appearance | Colorless liquid with a pungent odor[1] |

| Boiling Point | 77-79 °C at 13 mmHg[1] |

| Density (d₄²⁰) | 1.096 g/cm³[1] |

| Refractive Index (n_D²⁰) | 1.5094–1.5100[1] |

| IR (CCl₄) cm⁻¹ | 2282 (s), 2261 (m), 2235 (m) (νC≡N)[1] |

| UV (Cyclohexane) λ_max (log ε) | 216 nm (3.21), 256 nm (2.58), 262 nm (2.75), 268 nm (2.67)[1] |

Experimental Protocol

This protocol is based on the procedure published in Organic Syntheses.[1]

4.1. Materials and Equipment

-

Phenol

-

Sodium Cyanide

-

Bromine

-

Triethylamine

-

Carbon Tetrachloride (or other suitable water-immiscible solvent)

-

Polyphosphoric anhydride (B1165640) (P₂O₅) or anhydrous calcium chloride

-

Polyphosphate ester (stabilizer)

-

1-L three-necked round-bottom flask

-

Mechanical stirrer

-

Thermometer

-

Pressure-equalizing dropping funnel

-

Ice-salt bath

-

Separatory funnel

-

Rotary evaporator

-

Vigreux column for distillation

4.2. Procedure

Caution: This procedure involves highly toxic reagents (cyanogen bromide is generated in situ) and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Preparation of Cyanogen Bromide Solution:

-

In a 1-L three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 160 g (1.0 mol) of bromine to 150 mL of water.

-

Cool the mixture to -5 °C in an ice-salt bath.

-

While stirring vigorously, add a solution of 49.0 g (1.0 mol) of sodium cyanide in 150 mL of water dropwise over 40-50 minutes, maintaining the temperature between -5 and 5 °C.

-

After the addition is complete, stir for an additional 5-10 minutes.

-

-

Reaction with Phenol:

-

To the freshly prepared cyanogen bromide solution, add a solution of 89.5 g (0.95 mol) of phenol in 300 mL of carbon tetrachloride in one portion.

-

Cool the mixture and add 96.0 g (0.95 mol) of triethylamine dropwise over 30-40 minutes, ensuring the temperature does not exceed 10 °C.

-

After the addition, stir the mixture for another 15 minutes.

-

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Separate the organic layer.

-

Extract the aqueous layer twice with 50-mL portions of carbon tetrachloride.

-

Combine the organic layers and wash them three times with 50-mL portions of water.

-

Dry the organic phase over anhydrous polyphosphoric anhydride or calcium chloride. Careful drying is crucial as water can cause trimerization of the product.[1]

-

-

Purification:

Experimental Workflow

The following diagram illustrates the key stages of the synthesis process.

Caption: General experimental workflow for this compound synthesis.

Safety Considerations

-

Cyanogen bromide is highly toxic and volatile. All manipulations should be carried out in a certified fume hood.

-

Sodium cyanide is extremely toxic if ingested or if it comes into contact with acids, releasing hydrogen cyanide gas.

-

Bromine is corrosive and toxic. Handle with appropriate gloves and eye protection.

-

Carbon tetrachloride is a suspected carcinogen and is toxic. Less hazardous solvents like dichloromethane (B109758) can be used as alternatives.

-

Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

This guide provides a detailed framework for the synthesis of this compound. Researchers should always consult original literature and perform a thorough risk assessment before undertaking any experimental work.

References

A Technical Guide to the Trimerization of Phenyl Cyanate for the Formation of Triazine Rings

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the trimerization reaction of phenyl cyanate (B1221674), a critical process for the synthesis of highly stable 1,3,5-triazine (B166579) rings. This reaction is fundamental to the creation of cyanate ester thermosetting polymers, which are prized for their exceptional thermal stability, low dielectric constants, and high performance in demanding applications across the aerospace, electronics, and automotive industries.[1][2][3] This document details the reaction mechanism, experimental protocols for both uncatalyzed and catalyzed synthesis, comprehensive quantitative data, and characterization methodologies.

Reaction Overview and Mechanism

The core of this process is the cyclotrimerization of three phenyl cyanate molecules to form the six-membered heterocyclic structure of 2,4,6-triphenoxy-1,3,5-triazine (B167544). This reaction proceeds via a nucleophilic addition mechanism. The reaction can occur thermally at elevated temperatures or can be facilitated by catalysts at lower temperatures.[4]

The generally accepted mechanism for the catalyzed cyclotrimerization involves the coordination of a cyanate group to a catalytic center, often a transition metal.[4] This coordination enhances the electrophilicity of the carbon atom in the cyanate group, making it susceptible to nucleophilic attack by the nitrogen atom of a second cyanate molecule. This process repeats with a third cyanate molecule, leading to a linear intermediate that subsequently cyclizes to form the stable triazine ring, regenerating the catalyst in the process. Phenols can also act as co-catalysts by providing an active hydrogen that accelerates the reaction.[4]

Caption: Catalytic trimerization mechanism of this compound.

Experimental Protocols

This section provides detailed methodologies for the synthesis of 2,4,6-triphenoxy-1,3,5-triazine from this compound, covering both uncatalyzed thermal and photo-induced catalytic methods.

Materials and General Considerations

-

This compound: Can be synthesized from phenol (B47542) and cyanogen (B1215507) bromide or purchased from commercial suppliers. This compound is a moisture-sensitive and pungent liquid. Handle in a well-ventilated fume hood with appropriate personal protective equipment.

-

Catalysts: Transition metal complexes (e.g., of iron, manganese), photoinitiators (e.g., (cumene)cyclopentadienyl iron(II) hexafluorophosphate), and co-catalysts (e.g., nonylphenol) should be of high purity.

-

Solvents: Anhydrous solvents should be used where specified to prevent unwanted side reactions.

-

Inert Atmosphere: Reactions are best performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and reaction with atmospheric moisture.

Protocol 1: Uncatalyzed Thermal Trimerization

This protocol describes the trimerization of this compound through the application of heat without a catalyst.

Procedure:

-

Place this compound (e.g., 5.0 g, 42.0 mmol) into a clean, dry reaction vessel equipped with a magnetic stirrer and a reflux condenser.

-

Purge the apparatus with an inert gas (e.g., nitrogen) for 10-15 minutes.

-

Heat the reaction mixture to a temperature range of 200-300°C. The reaction progress can be monitored by techniques such as infrared (IR) spectroscopy by observing the disappearance of the cyanate (-OCN) stretching band (around 2235-2282 cm⁻¹).

-

Maintain the temperature for a period of 2-4 hours, or until the reaction is complete as indicated by monitoring.

-

Allow the reaction mixture to cool to room temperature. The product, 2,4,6-triphenoxy-1,3,5-triazine, will solidify upon cooling.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., a mixture of ethanol (B145695) and water or toluene).

-

Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 2: Photo-Induced Catalytic Trimerization

This protocol is adapted from a procedure for the photo-induced catalytic polymerization of cyanate esters and can be applied to this compound.[3][5]

Procedure:

-

Prepare a formulation containing this compound (e.g., 94 wt%), a photoinitiator such as (cumene)cyclopentadienyl iron(II) hexafluorophosphate (B91526) (e.g., 1 wt%), and a co-catalyst like nonylphenol (e.g., 5 wt%).

-

Homogenize the mixture using an ultrasonic bath.

-

Place the formulation in a suitable reaction vessel that allows for UV irradiation.

-

Irradiate the mixture with a UV light source (e.g., a broadband mercury lamp with a wavelength range of 320-500 nm) at an elevated temperature (e.g., 100°C).

-

The reaction progress can be monitored in real-time using photo-Differential Scanning Calorimetry (photo-DSC) by observing the exothermic heat flow of the polymerization.[3]

-

Continue irradiation until the exotherm is complete, indicating the end of the reaction. A conversion of 86% has been reported under these conditions as detected by HPLC.[4]

-

After cooling, the resulting solid product can be purified as described in Protocol 1.

Caption: General experimental workflow for triazine synthesis.

Quantitative Data

The efficiency of the trimerization reaction is highly dependent on the reaction conditions. The following tables summarize key quantitative data for the trimerization of this compound.

Table 1: Kinetic Parameters for Uncatalyzed this compound Trimerization

| Method | Activation Energy (Ea) (kJ/mol) | Reference |

| Kissinger-Akahira-Sunose (KAS) | 70.1 | [6] |

| First-Order Autocatalytic Model | 73.2 | [6] |

Table 2: Conversion Data for Catalyzed this compound Trimerization

| Catalyst System | Reaction Conditions | Conversion | Analytical Method | Reference |

| (cumene)cyclopentadienyl iron(II) hexafluorophosphate / nonylphenol | UV irradiation at 100°C | 86% | HPLC | [4] |

Characterization of 2,4,6-Triphenoxy-1,3,5-triazine

Thorough characterization of the final product is essential to confirm its identity and purity.

Experimental Protocols for Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a sample by dissolving 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra. The expected chemical shifts are detailed in Table 3.

-

-

Differential Scanning Calorimetry (DSC):

-

Accurately weigh 5-10 mg of the purified product into an aluminum DSC pan.

-

Seal the pan and place it in the DSC instrument.

-

Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 25 °C to 300 °C) to determine the melting point and thermal stability.

-

-

Infrared (IR) Spectroscopy:

-

Prepare a sample as a KBr pellet or a thin film on a salt plate.

-

Acquire the IR spectrum and look for the characteristic absorption bands of the triazine ring and the disappearance of the cyanate peak.

-

-

Mass Spectrometry (MS):

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile (B52724) or methanol).

-

Analyze using an appropriate ionization technique (e.g., ESI or MALDI) to confirm the molecular weight.

-

Table 3: Spectroscopic Data for this compound and 2,4,6-Triphenoxy-1,3,5-triazine

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Key IR Bands (cm⁻¹) | Molecular Weight ( g/mol ) |

| This compound | 7.45-7.20 (m, 5H)[3] | 153 (phenolic C-O), 130, 126, 115 (aromatic C-H), 109 (cyanate C)[3] | 2235-2282 (-OCN stretch) | 119.12[7] |

| 2,4,6-Triphenoxy-1,3,5-triazine | 7.40-7.05 (m, 15H)[3] | 174 (triazine C), 151 (phenolic C-O), 129, 126, 121 (aromatic C-H)[3] | ~1570, ~1370 (triazine ring stretch) | 357.36[7] |

This guide provides a foundational understanding and practical protocols for the synthesis and characterization of 2,4,6-triphenoxy-1,3,5-triazine. Researchers are encouraged to adapt and optimize these methods for their specific applications and to consult the cited literature for further details.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. rsc.org [rsc.org]

- 4. Additive manufacturing of high-performance polycyanurates via photo-induced catalytic poly-trimerization - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D3TA01264F [pubs.rsc.org]

- 5. repositum.tuwien.at [repositum.tuwien.at]

- 6. APS -APS March Meeting 2015 - Event - Trimerization of this compound Ester [meetings.aps.org]

- 7. researchgate.net [researchgate.net]

Phenyl Cyanate: A Versatile Precursor in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Phenyl cyanate (B1221674) (C₆H₅OCN), an intriguing and reactive organic molecule, has emerged as a valuable precursor in a variety of organic transformations. Its unique electronic properties, characterized by an electrophilic cyanate carbon, make it a versatile building block for the synthesis of a diverse array of organic compounds, including heterocyclic systems and polymers. This technical guide provides a comprehensive overview of the synthesis, properties, and key applications of phenyl cyanate in organic synthesis, with a particular focus on its role in cycloaddition reactions and as an electrophile. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to facilitate its practical application in the laboratory.

Introduction

This compound is the organic ester of cyanic acid and phenol (B47542). Although isomeric with the more commonly known phenyl isocyanate, its distinct reactivity profile offers unique synthetic opportunities. The discovery that aryl cyanates can be prepared by the reaction of phenols with cyanogen (B1215507) halides opened the door to their exploration as synthetic intermediates.[1] The activated cyano group in this compound is susceptible to attack by a wide range of nucleophiles and can participate in various cycloaddition reactions, making it a powerful tool for the construction of complex molecular architectures.[1][2]

Synthesis and Properties of this compound

The most common and reliable method for the preparation of this compound is the reaction of phenol with a cyanogen halide, typically cyanogen bromide, in the presence of a base such as triethylamine.[1][2]

Experimental Protocol: Synthesis of this compound

A detailed and verified procedure for the synthesis of this compound is provided by Organic Syntheses.[1][2] The following is a summary of the key steps:

Reaction Scheme:

Procedure:

-

A solution of cyanogen bromide is prepared in situ by the dropwise addition of a sodium cyanide solution to bromine in water at -5 to 5 °C.

-

A solution of phenol in a water-immiscible organic solvent (e.g., tetrachloromethane) is added to the cyanogen bromide solution.

-

Triethylamine is added dropwise to the vigorously stirred mixture, maintaining the temperature between 5 and 10 °C.

-

After the addition is complete, the organic layer is separated, washed with water, and dried over a suitable drying agent (e.g., anhydrous magnesium sulfate).

-

The solvent is removed under reduced pressure, and the crude this compound is purified by vacuum distillation to yield a colorless liquid.[1][2]

Table 1: Reagents and Reaction Conditions for the Synthesis of this compound [1][2]

| Reagent/Parameter | Quantity/Condition |

| Phenol | 0.95 mol |

| Bromine | 1.0 mol |

| Sodium Cyanide | 1.0 mol |

| Triethylamine | 0.95 mol |

| Solvent | Tetrachloromethane/Water |

| Temperature | -5 to 10 °C |

| Reaction Time | ~2 hours |

| Typical Yield | 75-85% |

Workflow for the Synthesis and Purification of this compound

Caption: Workflow for this compound Synthesis.

Physical and Spectroscopic Properties

This compound is a colorless liquid with a pungent odor. Its key physical and spectroscopic data are summarized below.

Table 2: Physical and Spectroscopic Data for this compound [1]

| Property | Value |

| Molecular Formula | C₇H₅NO |

| Molecular Weight | 119.12 g/mol |

| Boiling Point | 77-79 °C at 13 mmHg |

| Density (d²⁰₄) | 1.096 g/cm³ |

| Refractive Index (n²⁰D) | 1.5094–1.5100 |

| IR (ν_max, cm⁻¹) | 2282, 2261, 2235 (C≡N) |

| UV (λ_max, nm (log ε)) | 216 (3.21), 256 (2.58), 262 (2.75), 268 (2.67) |

This compound in Organic Synthesis

The reactivity of this compound is dominated by the electrophilicity of the cyanate carbon atom and the ability of the cyano group to participate in cycloaddition reactions.

Cycloaddition Reactions

This compound is a valuable precursor for the synthesis of various heterocyclic compounds through cycloaddition reactions.[1][2]

Aryl cyanates undergo [3+2] cycloaddition reactions with various 1,3-dipoles to afford five-membered heterocycles. For instance, the reaction with organic azides can lead to the formation of tetrazoles, while reaction with nitrile oxides can yield oxadiazoles. These reactions provide a direct route to highly functionalized heterocyclic systems that are of interest in medicinal chemistry.

Caption: General [3+2] Cycloaddition Pathway.

One of the most characteristic reactions of this compound is its thermal or catalyzed trimerization to form the highly stable 2,4,6-triphenoxy-1,3,5-triazine (B167544) (a cyanurate). This cyclotrimerization reaction is the basis for the formation of polycyanurate resins, which are high-performance thermosetting polymers.

Reaction Scheme:

The kinetics of this trimerization have been studied, and it is a key reaction in the application of cyanate esters in materials science.

This compound as an Electrophile

The carbon atom of the cyanate group is electrophilic and readily reacts with a variety of nucleophiles. These reactions provide access to a range of functional groups.

This compound reacts with primary and secondary amines to form N-substituted isoureas. This reaction is a useful method for the synthesis of this class of compounds, which can be further utilized as synthetic intermediates.

Reaction Scheme:

In the presence of a suitable catalyst, this compound reacts with alcohols to produce imidocarbonates. This transformation is valuable for the introduction of the imidocarbonate functionality into organic molecules.

Reaction Scheme:

Similarly, the reaction of this compound with thiols yields S-alkyl or S-aryl thiocarbamates, which are important structural motifs in various biologically active molecules.

Reaction Scheme:

Mechanistic Insights: Cyclotrimerization of this compound

The cyclotrimerization of this compound to form 2,4,6-triphenoxy-1,3,5-triazine is a key process in the formation of polycyanurate networks. The mechanism is believed to proceed through a series of nucleophilic additions of the cyanate groups to each other, often initiated by a nucleophilic catalyst or trace impurities.

References

Spectral Properties of Phenyl Cyanate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral properties of phenyl cyanate (B1221674) (C₆H₅OCN), a valuable reagent in organic synthesis and polymer chemistry. The focus of this document is on its Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopic characteristics, crucial for its identification, characterization, and quality control in research and development settings.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying functional groups within a molecule. The IR spectrum of phenyl cyanate is characterized by several key absorption bands, most notably the strong, distinct stretching vibration of the cyanate (-OCN) group.

Tabulated IR Data

The following table summarizes the prominent IR absorption peaks for this compound observed in various solvents. The cyanate group typically exhibits multiple bands in the 2200-2300 cm⁻¹ region due to Fermi resonance.

| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) in CCl₄[1] | Wavenumber (cm⁻¹) in THF[2] | Wavenumber (cm⁻¹) in H₂O[2] | Intensity |

| -OCN | Asymmetric Stretch (ν_as) | 2282 | 2281 | 2291 | Strong |

| -OCN | Asymmetric Stretch (ν_as) | 2261 | 2265 | 2272 | Medium |

| -OCN | Asymmetric Stretch (ν_as) | 2235 | 2236 | 2246 | Medium |

| Aromatic C-H | Stretch | ~3050-3100 | - | - | Medium to Weak |

| Aromatic C=C | Stretch | ~1450-1600 | - | - | Medium |

| C-O | Stretch | ~1200 | - | - | Strong |

Experimental Protocol: Obtaining an IR Spectrum

A standard protocol for acquiring the IR spectrum of a liquid sample like this compound using an Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectrometer is as follows:

-

Instrument Preparation: Ensure the FTIR spectrometer is powered on and has undergone its startup diagnostics. The ATR crystal (commonly diamond or zinc selenide) should be clean.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.

-

Sample Application: Place a small drop of this compound directly onto the center of the ATR crystal. Ensure the crystal surface is fully covered by the sample.

-

Spectrum Acquisition: Initiate the sample scan. The instrument will record the interferogram and perform a Fourier transform to generate the infrared spectrum.

-

Data Processing: The resulting spectrum is typically displayed as transmittance or absorbance versus wavenumber (cm⁻¹). The background spectrum is automatically subtracted by the instrument's software.

-

Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol (B130326) or acetone) and a soft, lint-free cloth.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. While extensive searches of publicly available spectral databases were conducted, specific, experimentally verified ¹H and ¹³C NMR data for this compound could not be located. The information below is based on predicted values and analysis of related compounds.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the protons on the phenyl ring. The chemical shifts will be influenced by the electron-withdrawing nature of the cyanate group. The protons are anticipated to appear in the aromatic region, typically between 7.0 and 7.5 ppm. Due to the symmetry of the phenyl group, a complex multiplet pattern is expected.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound will exhibit signals for the six carbons of the phenyl ring and the carbon of the cyanate group. The cyanate carbon is expected to have a chemical shift in the range of 105-120 ppm. The aromatic carbons will appear in the typical aromatic region (approximately 120-150 ppm), with the carbon attached to the oxygen of the cyanate group (ipso-carbon) being the most deshielded.

Experimental Protocol: Obtaining an NMR Spectrum

The following is a general procedure for preparing a sample of this compound for NMR analysis:

-

Sample Preparation: Accurately weigh approximately 5-20 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. The final sample height in the tube should be approximately 4-5 cm.

-

Reference Standard: Tetramethylsilane (TMS) is commonly used as an internal reference standard (0 ppm) for both ¹H and ¹³C NMR in organic solvents. It is often included in the deuterated solvent by the manufacturer.

-

Instrument Setup: Insert the NMR tube into the spectrometer's probe. The instrument will then be "locked" onto the deuterium (B1214612) signal of the solvent and "shimmed" to optimize the magnetic field homogeneity.

-

Spectrum Acquisition: The appropriate NMR experiment (e.g., a standard 1D proton or carbon experiment) is selected, and the data is acquired. This involves applying a series of radiofrequency pulses and recording the resulting free induction decay (FID).

-

Data Processing: The FID is then subjected to a Fourier transform to generate the NMR spectrum, which is a plot of signal intensity versus chemical shift in parts per million (ppm).

Visualizations

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic identification and characterization of this compound.

Caption: Workflow for the synthesis and spectral characterization of this compound.

Relationship of Spectroscopic Data to Molecular Structure

This diagram illustrates how different spectroscopic techniques probe specific parts of the this compound molecule.

Caption: Correlation of spectroscopic techniques to the molecular structure of this compound.

References

Phenyl Cyanate: A Versatile Intermediate in Pharmaceutical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Phenyl cyanate (B1221674), a reactive organic compound, serves as a valuable intermediate in the synthesis of a variety of molecular structures pertinent to pharmaceutical development. Its unique reactivity, particularly in the formation of heterocyclic systems and carbamates, positions it as a significant building block in medicinal chemistry. This technical guide provides a comprehensive overview of phenyl cyanate, including its synthesis, key reactions, and its role as a precursor to biologically active molecules.

Synthesis of this compound

The reliable synthesis of this compound is crucial for its application in multi-step pharmaceutical manufacturing. A well-established and high-yielding method is the reaction of phenol (B47542) with cyanogen (B1215507) bromide in the presence of a base.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a procedure published in Organic Syntheses, a reputable source for reliable and detailed experimental methods.[1]

Materials and Equipment:

-

Phenol

-

Cyanogen bromide (Caution: Highly Toxic)

-

Triethylamine

-

Carbon tetrachloride (Caution: Toxic and Carcinogenic)

-

Water

-

Phosphorus pentoxide

-

Polyphosphate ester

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Thermometer

-

Pressure-equalizing dropping funnel

-

Separatory funnel

-

Vigreux column

-

Distillation apparatus

-

Ice-salt bath

Procedure:

-

A solution of cyanogen bromide is prepared in a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, and cooled in an ice-salt bath.

-

A solution of phenol in carbon tetrachloride is added to the cooled cyanogen bromide solution.

-

Triethylamine is added dropwise to the stirred mixture, maintaining the reaction temperature below 5°C.

-

After the addition is complete, the mixture is stirred for an additional 15 minutes.

-

The reaction mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with carbon tetrachloride.

-

The combined organic layers are washed with water and dried over phosphorus pentoxide.

-

The solvent is removed under reduced pressure.

-

A catalytic amount of polyphosphate ester is added to the crude product, and it is distilled under reduced pressure through a Vigreux column to yield pure this compound.

Quantitative Data:

| Reactant/Product | Molecular Weight ( g/mol ) | Amount (moles) | Yield (%) |

| Phenol | 94.11 | 0.95 | - |

| Cyanogen Bromide | 105.92 | 1.0 | - |

| Triethylamine | 101.19 | 0.95 | - |

| This compound | 119.12 | - | 75-85 |

Table 1: Typical reactants and expected yield for the synthesis of this compound.

Synthesis Workflow:

Caption: Workflow for the synthesis of this compound.

Role in the Synthesis of Pharmaceutical Scaffolds

This compound is a versatile reagent for the construction of various molecular frameworks that are prevalent in medicinal chemistry. Its utility stems from the electrophilic nature of the cyanate carbon and the ability of the nitrile group to participate in cycloaddition reactions.

Synthesis of Phenylcarbamates

This compound can serve as a precursor to phenylcarbamates, a class of compounds with a wide range of biological activities. The synthesis typically involves the reaction of this compound with an alcohol or phenol. While direct reaction is possible, a more common route in pharmaceutical synthesis involves the in-situ formation of an isocyanate from the this compound, which then reacts with the desired hydroxyl group.

Reaction Scheme: Phenylcarbamate Formation

Caption: General routes to phenylcarbamates.

Synthesis of Heterocyclic Compounds

This compound is a valuable precursor for the synthesis of various heterocyclic compounds. The cyano group can participate in [3+2] and other cycloaddition reactions with a variety of dipoles, leading to the formation of five-membered and other heterocyclic rings. These scaffolds are central to the structure of many pharmaceutical agents.

Logical Relationship: Heterocycle Synthesis

Caption: this compound in heterocyclic synthesis.

Case Study: this compound in the Synthesis of Carbamate-Based Bioactive Molecules

While direct synthetic routes from this compound to currently marketed blockbuster drugs are not extensively documented in publicly available literature, its application in the synthesis of bioactive carbamates is a key area of research. For instance, the synthesis of substituted phenylcarbamates, which are structurally related to drugs like Rivastigmine (an acetylcholinesterase inhibitor), can be envisioned using this compound chemistry. Rivastigmine itself is a phenylcarbamate derivative, and its synthesis involves the formation of a carbamate (B1207046) linkage on a phenolic hydroxyl group.

Although the commercial synthesis of Rivastigmine typically employs N,N-disubstituted carbamoyl (B1232498) chlorides, the use of this compound as a starting material for the carbamate moiety represents an alternative synthetic strategy.

Hypothetical Signaling Pathway Inhibition by a Phenylcarbamate Derivative:

Many neurologically active drugs that are phenylcarbamates, such as Rivastigmine, function by inhibiting acetylcholinesterase (AChE). This inhibition increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain, which is beneficial in conditions like Alzheimer's disease where cholinergic signaling is impaired.

Caption: Inhibition of acetylcholinesterase by a carbamate drug.

Conclusion

This compound is a potent and versatile intermediate with significant potential in pharmaceutical synthesis. Its established synthetic protocols and its reactivity towards the formation of key pharmaceutical scaffolds, such as carbamates and heterocycles, make it a valuable tool for medicinal chemists and drug development professionals. Further exploration of its applications in novel synthetic routes to complex drug molecules is a promising area for future research.

References

Basic principles of cyanate ester polymerization.

An In-depth Technical Guide on the Core Principles of Cyanate (B1221674) Ester Polymerization

Introduction

Cyanate ester (CE) resins represent a significant class of high-performance thermosetting polymers, positioned advantageously for advanced applications in the aerospace, electronics, and structural composites industries.[1] These resins are distinguished by their exceptional properties upon curing, including high thermal stability, superior electrical insulating characteristics (low dielectric constant and loss tangent), low moisture absorption, and high glass transition temperatures (Tg).[1][2] The unique combination of these features stems directly from the fundamental chemistry of the cyanate ester functional group (-O-C≡N) and its polymerization mechanism.

The polymerization of cyanate ester monomers proceeds primarily through a highly selective cyclotrimerization reaction, which forms a densely cross-linked, thermally stable network of triazine rings (polycyanurate network).[3][4] This process can be initiated thermally or accelerated through catalysis, offering a versatile processing window similar to that of epoxy resins. This guide provides a detailed exploration of the core principles governing cyanate ester polymerization, including the reaction mechanisms, kinetics, and the experimental protocols used for characterization, tailored for researchers and scientists in materials science and polymer chemistry.

The Fundamental Reaction: Cyclotrimerization

The cornerstone of cyanate ester chemistry is the cyclotrimerization of three cyanate ester groups to form a stable 1,3,5-triazine (B166579) ring. This addition polymerization reaction is highly efficient and proceeds with minimal generation of volatile byproducts, which is a significant advantage for producing void-free composites and components with high dimensional stability.[4] The resulting polycyanurate network is characterized by its rigid, aromatic backbone and the robust triazine cross-links.

The general scheme for this reaction is illustrated below. The process is highly exothermic, a characteristic that is harnessed for its monitoring via thermal analysis techniques.[5]

Caption: General scheme of the cyclotrimerization of cyanate ester groups.

Polymerization Mechanisms

The cyclotrimerization of cyanate esters can proceed without a catalyst at elevated temperatures or be significantly accelerated by the presence of catalysts. The mechanism can be complex and is often autocatalytic in nature.[6]

Non-Catalytic (Thermal) Polymerization

In the absence of external catalysts, cyanate esters undergo polymerization at temperatures typically ranging from 170-200°C or higher.[7] The process is generally slower and requires significant thermal energy to achieve full conversion. The kinetics of thermally stimulated polymerization can transition from a kinetic-controlled regime to a diffusion-controlled regime as the network builds and the glass transition temperature of the reacting mixture increases.[3]

Catalyzed Polymerization

The rate of polymerization can be dramatically increased, and the cure temperature lowered, by incorporating catalysts. Catalysis can be broadly categorized by the type of active species.

-

Metal Catalysis: Transition metal complexes are among the most effective catalysts for cyclotrimerization.[8] Commonly used catalysts include metal acetylacetonates (B15086760) (e.g., Cu(acac)₂), octoates, and naphthenates of metals like cobalt, copper, manganese, and zinc.[9] The mechanism involves the coordination of the cyanate ester molecules to the metal ion, which polarizes and activates the -O-C≡N triple bond, facilitating the cyclization reaction.[10]

-

Phenol (B47542) and Hydroxyl-Containing Species Catalysis: Active hydrogen compounds, such as residual phenols from the monomer synthesis or intentionally added co-catalysts like nonylphenol, are known to accelerate the curing process.[7][11] The generally accepted mechanism involves the initial reaction of a phenol with a cyanate group to form an intermediate imidocarbonate.[6] This intermediate is more reactive than the original cyanate ester and subsequently reacts with two additional cyanate ester molecules, ultimately cyclizing to form the triazine ring and regenerating the phenol, which can then participate in further catalytic cycles.

References

- 1. osti.gov [osti.gov]

- 2. dakenchem.com [dakenchem.com]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Polymerization Kinetics of Cyanate Ester Confined to Hydrophilic Nanopores of Silica Colloidal Crystals with Different Surface-Grafted Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. adeka.co.jp [adeka.co.jp]

- 8. Beyond Epoxy: High Performance Thermosets Part Four – Cyanate Esters - Polymer Innovation Blog [polymerinnovationblog.com]

- 9. Analysis of the curing behavior of cyanate ester resin systems | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of Phenyl Cyanate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed laboratory protocol for the synthesis of phenyl cyanate (B1221674), a valuable reagent in organic synthesis. The following sections include a summary of quantitative data, a comprehensive experimental protocol, and a workflow diagram.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of phenyl cyanate, primarily based on the reaction of phenol (B47542) with cyanogen (B1215507) bromide.

| Parameter | Value | Reference |

| Reactants | ||

| Phenol | 1.0 molar equivalent | [1][2] |

| Cyanogen Bromide | 1.05 - 1.1 molar equivalents | [1][2] |

| Triethylamine (B128534) | 1.0 molar equivalent | [1][2] |

| Solvent | Carbon Tetrachloride or Ether | [1] |

| Reaction Temperature | 0 - 10 °C | [1][2] |

| Reaction Time | Approximately 1 hour | [1][2] |

| Product Yield | 75 - 85% | [2][3][4] |

| Boiling Point | 77 - 82 °C at 13-16 mmHg | [1][2] |

| Refractive Index (n_D^20) | 1.5094 - 1.5100 | [2] |

| Density (d_4^20) | 1.096 | [2] |

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of this compound.[1][2][3] Caution! This procedure involves highly toxic reagents such as cyanogen bromide and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

1. Materials and Equipment

-

Chemicals:

-

Phenol

-

Cyanogen bromide

-

Triethylamine

-

Carbon tetrachloride (or diethyl ether)

-

Water (distilled or deionized)

-

Phosphorus pentoxide (or other suitable drying agent)

-

Polyphosphate ester (optional, for distillation)

-

-

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Thermometer

-

Pressure-equalizing dropping funnel

-

Ice-salt bath

-

Separatory funnel

-

Rotary evaporator

-

Vigreux column

-

Distillation apparatus

-

Standard laboratory glassware

-

2. Procedure

-

Reaction Setup: Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a pressure-equalizing dropping funnel in a fume hood.

-

Initial Cooling: Place the flask in an ice-salt bath to cool.

-

Reagent Addition:

-

Base Addition: While stirring the mixture vigorously, add triethylamine dropwise from the dropping funnel.[1][2] Maintain the reaction temperature below 10°C throughout the addition.[2]

-

Reaction: After the addition of triethylamine is complete, continue stirring the mixture for an additional 15-30 minutes, allowing the reaction to proceed.[1][2]

-

Work-up:

-

Washing and Drying:

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 20°C.[1][2]

-

Purification:

3. Characterization

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques such as NMR, IR spectroscopy, and mass spectrometry.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols: Phenyl Cyanate in High-Performance Composites

Introduction

Phenyl cyanate (B1221674) resins, more commonly known as cyanate esters, are a class of high-performance thermosetting polymers renowned for their exceptional properties. These resins cure through a cyclotrimerization reaction of their cyanate functional groups (-O-C≡N) to form a highly cross-linked network of triazine rings and bisphenol units.[1] This unique polycyanurate structure imparts a combination of desirable characteristics, including outstanding thermal stability, high glass transition temperatures (Tg), low dielectric constants, minimal moisture absorption, and low outgassing.[2][3][4] Consequently, cyanate ester resins are critical matrix materials for advanced composites in demanding sectors such as aerospace, electronics, and automotive industries.[2][5] While they offer superior performance, they can be more expensive and require more precise processing conditions than conventional epoxy systems.[1]

Key Applications

The unique property profile of cyanate ester composites makes them indispensable for numerous high-performance applications:

-

Aerospace and Space: Due to their low outgassing in vacuum environments, high thermal stability, and radiation resistance, cyanate esters are extensively used in satellite structures, antennas, radomes, and other space-grade fiber composites.[2][3][4] They are also employed in components for high-speed aircraft and engine parts that experience significant thermal stress.[2][5]

-

Electronics and Telecommunications: The low dielectric constant and low loss tangent of cyanate esters are critical for high-frequency applications.[3] They serve as the matrix material for high-performance printed circuit boards (PCBs), especially for microwave and RF circuitry, radar systems, and telecommunications equipment where signal integrity is paramount.[3][6] Their use extends to semiconductor packaging and heat-resistant components.[2][7]

-

Automotive: In the automotive sector, these composites are used for under-the-hood components, electronic control unit (ECU) housings, and other parts that require high heat resistance and dimensional stability under thermal cycling.[3]

-

Adhesives: Formulated as film adhesives, cyanate esters provide strong, durable bonds for assembling high-performance components in the aerospace and automotive industries.[2][8] Their low water absorption ensures bond integrity in humid environments.[2]

Core Properties of Phenyl Cyanate Composites

The performance of cyanate ester composites is defined by their thermal, mechanical, and electrical properties. Additives and fillers can be used to further enhance specific characteristics like toughness and thermal conductivity.[7][9]

Table 1: Thermal Properties of Cyanate Ester Resins and Composites

| Property | Material System | Value | Reference |

|---|---|---|---|

| Glass Transition Temp. (Tg) | Pure BADCy Resin | 288.5 °C | [10] |

| Glass Transition Temp. (Tg) | BADCy/FTFCy Resin (30 wt% FTFCy) | 315.3 °C | [10] |

| Glass Transition Temp. (Tg) | Post-cured Cyanate Ester | Can exceed 400 °C | [1] |

| 5% Weight Loss Temp. (TGA) | Pure BADCy Resin | 419.5 °C | [10] |

| 5% Weight Loss Temp. (TGA) | BADCy/FTFCy Resin (10 wt% FTFCy) | 435.4 °C |[10] |

Table 2: Mechanical Properties of Cyanate Ester Composites

| Property | Material System | Value | Reference |

|---|---|---|---|

| Compressive Strength (after impact) | Cyanate Ester Composite | 236 - 276 MPa | [3] |

| Flexural Strength | f-Kevlar/BADCy Composite | 236.3 MPa | [11] |

| Interlaminar Shear Strength (ILSS) | f-Kevlar/BADCy Composite | 28.5 MPa | [11] |

| Unnotched Impact Strength | BADCy/PBMAM/ABN Composite | 18.75 kJ/m² |[9] |

Table 3: Electrical Properties of Cyanate Ester Resins

| Property | Key Characteristic | Application Benefit | Reference |

|---|---|---|---|

| Dielectric Constant | Relatively low compared to epoxy resins | High signal integrity in high-frequency electronics | [1][7] |

| Dielectric Loss Tangent | Very low | Reduced signal loss in RF and microwave circuits | [3][7] |

| Electrical Insulation | Excellent, maintained in humid conditions | Reliable performance for electronic packaging |[1][7] |

Experimental Protocols

Protocol 1: Synthesis of this compound Monomer

This protocol describes the synthesis of a basic this compound monomer from phenol (B47542) and cyanogen (B1215507) bromide, adapted from established procedures.[12][13]

Materials:

-

Phenol

-

Cyanogen bromide (Caution: Highly toxic)

-

Carbon Tetrachloride (or other suitable organic solvent)

-

Phosphorus pentoxide (for drying)

-

Deionized water

-

Ice-salt bath

Equipment:

-

3-necked round-bottom flask (2 L)

-

Mechanical stirrer

-

Thermometer

-

Pressure-equalizing dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Vigreux distillation column

Procedure:

-

Set up the 3-necked flask in an ice-salt bath and equip it with the stirrer, thermometer, and dropping funnel.

-

Charge the flask with water and cool. Add cyanogen bromide (1.78 mol) and stir for 5 minutes.

-

Add a solution of phenol (1.7 mol) in carbon tetrachloride (535 mL) to the flask in one portion.

-

Stir the mixture vigorously while adding triethylamine (1.7 mol) dropwise via the dropping funnel. Maintain the reaction temperature below 5°C throughout the addition.

-

After the addition is complete, continue stirring for an additional 15 minutes.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer twice with 90 mL portions of carbon tetrachloride.

-

Combine all organic layers and wash them three times with 90 mL portions of water.

-

Dry the organic layer by stirring with phosphorus pentoxide (10 g) for 15 minutes.

-

Filter the mixture to remove the drying agent.

-

Remove the solvent using a rotary evaporator at reduced pressure.

-

Add a catalytic amount of polyphosphate ester and distill the resulting oil under reduced pressure using a Vigreux column to yield pure this compound.[12]

Protocol 2: Fabrication of a Carbon Fiber/Cyanate Ester Composite Panel

This protocol outlines the fabrication of a high-performance composite panel using a wet-winding or prepreg layup method followed by a typical cure cycle.

Materials:

-

Cyanate ester resin (e.g., Bisphenol A dicyanate - BADCy)

-

Catalyst (if required, e.g., copper acetylacetonate, nonylphenol)[14]

-

Carbon fiber reinforcement (fabric or unidirectional tape)

-

Release agent and release film

Equipment:

-

Vacuum bagging supplies (vacuum bag, sealant tape, breather cloth)

-

Heated press or autoclave

-

Nitrogen gas supply (for inert atmosphere)

-

Temperature controller

Procedure:

-

Resin Preparation: If using, pre-mix the cyanate ester resin with the specified catalyst at a controlled temperature (e.g., 80°C) to achieve a suitable viscosity for impregnation.

-

Layup:

-

Apply a release agent to a clean mold plate.

-

Cut the carbon fiber reinforcement to the desired dimensions.

-

Impregnate each ply of carbon fiber with the prepared resin.

-

Stack the impregnated plies in the desired orientation.

-

Place release film and breather cloth over the layup.

-

-

Vacuum Bagging: Enclose the entire assembly in a vacuum bag and seal it. Apply full vacuum to consolidate the laminate and remove trapped air and volatiles.

-

Curing: Transfer the bagged assembly to a press or autoclave. An inert (nitrogen) atmosphere is essential for obtaining optimal properties.[4][15] A typical multi-step cure cycle is as follows:

-

Demolding: Cool the assembly slowly to room temperature before releasing the vacuum and demolding the cured composite panel.

Protocol 3: Thermal Characterization of Cured Composites

This protocol details the use of Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to characterize the cured composite.

A. Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg):

-

Prepare a small sample (5-10 mg) from the cured composite.

-

Place the sample in an aluminum DSC pan.

-

Place the pan in the DSC instrument.

-

Heat the sample under a nitrogen atmosphere at a specified rate (e.g., 10°C/min) to a temperature above the expected Tg (e.g., 350°C).[16][17]

-

Cool the sample and then perform a second heating scan at the same rate.

-

The glass transition temperature (Tg) is determined from the inflection point in the heat flow curve during the second scan.

B. Thermogravimetric Analysis (TGA) for Thermal Stability:

-

Prepare a slightly larger sample (10-15 mg) from the cured composite.

-

Place the sample in the TGA sample pan.

-

Heat the sample under a nitrogen or air atmosphere at a controlled rate (e.g., 10°C/min) through its decomposition range (e.g., up to 800°C).[17][18]

-

Record the mass of the sample as a function of temperature.

-

Determine the onset of decomposition (e.g., Td5, the temperature at 5% weight loss) and the char yield (the percentage of material remaining at a high temperature).

Visualizations

References

- 1. m.youtube.com [m.youtube.com]

- 2. dakenchem.com [dakenchem.com]

- 3. pcbdirectory.com [pcbdirectory.com]

- 4. osti.gov [osti.gov]

- 5. nbinno.com [nbinno.com]

- 6. Beyond Epoxy: High Performance Thermosets Part Six – Cyanate Esters for Electronic Packaging Applications - Polymer Innovation Blog [polymerinnovationblog.com]

- 7. Cyanate ester resin based composites with high toughness and thermal conductivity - RSC Advances (RSC Publishing) DOI:10.1039/C8RA10244A [pubs.rsc.org]

- 8. US5143785A - Cyanate ester adhesives for electronic applications - Google Patents [patents.google.com]

- 9. Cyanate ester resin based composites with high toughness and thermal conductivity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. prepchem.com [prepchem.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. adeka.co.jp [adeka.co.jp]

- 15. Characterization and Process Development of Cyanate Ester Resin and Composite - UNT Digital Library [digital.library.unt.edu]

- 16. scispace.com [scispace.com]

- 17. ecommons.udayton.edu [ecommons.udayton.edu]

- 18. DSpace [dr.lib.iastate.edu]

Phenyl Cyanate Resins: High-Performance Polymers for Aerospace and Electronics

Application Notes & Protocols for Researchers and Scientists

Phenyl cyanate (B1221674) and its derivatives, more broadly known as cyanate ester resins, are a class of high-performance thermosetting polymers that play a critical role in advancing aerospace and electronics technologies. Their unique combination of properties, including exceptional thermal stability, low dielectric constants, minimal moisture absorption, and excellent mechanical strength, makes them indispensable materials for applications demanding reliability in extreme environments. These resins are particularly valued in the manufacturing of composites for aircraft and spacecraft, as well as in printed circuit boards (PCBs) and microelectronic packaging where signal integrity and durability are paramount.[1][2][3][4][5]